3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Description
This compound belongs to a class of spiroquinazolinones, a group of heterocyclic compounds characterized by their unique structural features and biological activities. The interest in these compounds stems from their potential pharmacological properties.
Synthesis Analysis
Synthesis of similar spiroquinazolinones involves the condensation of various starting materials. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted derivatives by reacting with halides. Another approach involved the cyclization of amides into 2-substituted spiroquinazolines, as reported by Markosyan et al. (2014) (Markosyan et al., 2015) (Markosyan et al., 2014).
Molecular Structure Analysis
The molecular structure of spiroquinazolinones is characterized by a spiro linkage between a quinazoline and a cyclohexane ring. This unique structure is thought to contribute to their biological activities.
Chemical Reactions and Properties
Spiroquinazolinones undergo various chemical reactions, including substitutions and cyclizations, which can modify their chemical and biological properties. For instance, substitutions at different positions of the benzoquinazoline ring have been explored for synthesizing novel derivatives with varied activities (Markosyan et al., 2010).
properties
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-23-21-22(26-24(29)27(23)16-13-18-9-3-1-4-10-18)20-12-6-5-11-19(20)17-25(21)14-7-2-8-15-25/h1,3-6,9-12H,2,7-8,13-17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIQOYGZVDLPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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